4-phenyl-1H-pyrrole-3-carboxylic Acid
Overview
Description
4-Phenyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It is a solid substance and has a molecular weight of 187.2 .
Molecular Structure Analysis
The molecular structure of 4-phenyl-1H-pyrrole-3-carboxylic acid is characterized by a pyrrole ring bound to a phenyl group . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
4-Phenyl-1H-pyrrole-3-carboxylic acid is a solid substance . It has a molecular weight of 187.2 . More detailed physical and chemical properties would require specific experimental data .Scientific Research Applications
Synthesis and Chemistry
- A study by Law et al. (1984) developed a new general synthesis of 1H-pyrrole-2-carboxylic acid derivatives, which includes the reaction of 2H-azirines with enamines, leading to the formation of 2,3- and 3,4-dihydropyrroles. This method potentially applies to compounds like 4-phenyl-1H-pyrrole-3-carboxylic Acid (Law et al., 1984).
Crystal and Molecular Structure Analysis
- Prayzner et al. (1996) explored the crystal structure of a similar compound, 3,4-Diphenylpyrrole-2,5-dicarboxylic Acid, providing insights into hydrogen bonding involving carboxylic acid functional groups, which could be relevant for understanding the structure of 4-phenyl-1H-pyrrole-3-carboxylic Acid (Prayzner et al., 1996).
Hydrogen-Bonding and Solid-State Structures
- Research by Lin et al. (1998) on 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives highlighted how small structural changes can lead to various solid-state structures, such as one-dimensional ribbons and three-dimensional networks. This study underscores the role of hydrogen bonding in these structures, which is applicable to the study of 4-phenyl-1H-pyrrole-3-carboxylic Acid (Lin, Geib, & Hamilton, 1998).
Novel Synthesis Methods
- A study by Marcotte and Lubell (2002) demonstrated a synthesis method for 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, which could be relevant for synthesizing derivatives of 4-phenyl-1H-pyrrole-3-carboxylic Acid (Marcotte & Lubell, 2002).
Chemical Shift Assignments
- Sammes et al. (1986) provided complete 13C NMR chemical shift assignments for various 1H-pyrrole-2-carboxylic acid derivatives, which is essential for characterizing compounds like 4-phenyl-1H-pyrrole-3-carboxylic Acid (Sammes, Katritzky, & Law, 1986).
Non-Linear Optical Materials
- Singh et al. (2014) characterized a pyrrole-containing chalcone derivative, highlighting its potential as a non-linear optical (NLO) material. This research opens possibilities for similar applications of 4-phenyl-1H-pyrrole-3-carboxylic Acid derivatives in the field of NLO materials (Singh, Rawat, & Sahu, 2014).
Electronically Intercommunicating Iron Centers
- A study by Hildebrandt et al. (2011) on di- and tetraferrocenyl pyrroles, which are structurally related to 4-phenyl-1H-pyrrole-3-carboxylic Acid, provides insights into the electronic and structural properties of such compounds, potentially useful for electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-phenyl-1H-pyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAUZUSKFWENMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364015 | |
Record name | 4-phenyl-1H-pyrrole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-1H-pyrrole-3-carboxylic Acid | |
CAS RN |
132040-12-1 | |
Record name | 4-phenyl-1H-pyrrole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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